1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H8ClN3O3 |
|---|---|
Molecular Weight |
289.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(furan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h1-7H,(H,18,19) |
InChI Key |
YFAZGKCIHTWLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The classic Huisgen cycloaddition between aryl azides and acetylenes forms the triazole core. For the target compound, 4-chlorophenyl azide reacts with a furan-containing acetylene derivative under copper catalysis:
Procedure :
- Synthesis of 4-chlorophenyl azide :
- Acetylene precursor :
- Ethyl propiolate or furan-2-yl acetylene derivatives.
- Cycloaddition :
Limitations :
- Regioselectivity challenges without directing groups.
- Requires post-synthesis hydrolysis to convert esters to carboxylic acids.
Halogenation-Carboxylation Pathways
Grignard Reagent-Mediated Carboxylation
Patent US20180029999A1 outlines a method for 1-substituted triazole-4-carboxylic acids using dibrominated intermediates:
Step 1: Bromination and Grignard Addition
- Start with 1-(4-chlorophenyl)-4,5-dibromo-1H-1,2,3-triazole (1 equiv).
- Treat with isopropylmagnesium chloride (1.2 equiv) in THF at −20°C to 0°C.
- Add furan-2-ylmagnesium bromide (1.5 equiv) to substitute the 5-bromo group.
Step 2: Carbon Dioxide Insertion
- Bubble CO₂ into the reaction mixture at −10°C for 15 min.
- Quench with HCl (1M) and extract with ethyl acetate.
- Isolate 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid via crystallization (Yield: 61%).
Key Parameters :
- Temperature control (−20°C to 25°C) critical for minimizing side reactions.
- Use of isopropylmagnesium chloride-lithium chloride enhances reactivity.
Cyclocondensation of β-Keto Esters
Base-Promoted Cyclization
Ethyl 3-oxo-3-(furan-2-yl)propanoate undergoes cyclocondensation with 4-chlorophenyl azide under basic conditions:
Procedure :
- Mix ethyl 3-oxo-3-(furan-2-yl)propanoate (1 equiv) and 4-chlorophenyl azide (1 equiv) in methanol.
- Add sodium methoxide (1.3 equiv) and reflux at 65°C for 30 min.
- Acidify with HCl (pH 1–2) to precipitate the carboxylic acid.
- Purify via recrystallization from ethanol/water (Yield: 58%).
Advantages :
- Single-step formation of the triazole ring and carboxylic acid.
- Scalable with minimal purification required.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Huisgen Cycloaddition | 50–60% | Regioselective with Cu catalysis | Requires ester hydrolysis |
| Grignard Carboxylation | 61% | Direct CO₂ insertion; high purity | Sensitive to moisture and temperature |
| β-Keto Ester Cyclization | 58% | One-pot synthesis; scalable | Limited to accessible β-keto esters |
Optimization and Challenges
Improving Regioselectivity
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole moiety have been evaluated for their effectiveness against various cancer cell lines. A notable study indicated that derivatives of triazoles could selectively inhibit c-Met kinases, which are implicated in tumor growth and metastasis. This specific activity positions 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid as a potential candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Triazoles are known to inhibit fungal growth and have been utilized in developing antifungal agents. The presence of the furan ring may enhance this activity by providing additional interaction points with microbial targets .
3. Anti-inflammatory Effects
Recent studies have indicated that triazole-containing compounds can exhibit anti-inflammatory properties. The incorporation of the 1H-triazole ring has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
Material Science Applications
1. Coordination Chemistry
The unique structure of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in catalysis and materials synthesis .
2. Sensor Development
Due to its electronic properties, the compound may find applications in developing sensors for detecting various analytes. The triazole ring can facilitate electron transfer processes, enhancing the sensitivity and selectivity of sensor devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form strong interactions with metal ions, which can be exploited in catalysis or as a ligand in coordination chemistry.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Coordination Chemistry:
- 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid forms cobalt and copper complexes, demonstrating the triazole-carboxylic acid moiety’s ability to act as a ligand .
Tautomerism and Reactivity:
Physicochemical and Pharmacokinetic Properties
Key Comparisons:
Analysis:
- The carboxylic acid group enhances aqueous solubility but may limit cell permeability in its ionized form.
Antiproliferative Activity Trends
- 1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids exhibit higher activity due to zwitterionic forms enhancing cell permeability .
- Amide derivatives of triazole carboxylic acids generally show superior activity compared to free acids, suggesting that esterification or amidation of the target compound could optimize bioavailability .
Biological Activity
1-(4-Chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity associated with this specific triazole derivative, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chlorophenyl group and a furan moiety, contributing to its unique biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. The compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
The results indicate that the compound exhibits potent activity against Gram-positive bacteria compared to Gram-negative strains. The presence of halogen groups, such as chlorine, enhances the antimicrobial efficacy by increasing lipophilicity and facilitating cell membrane penetration .
Anticancer Activity
Research has also highlighted the anticancer potential of triazole derivatives. In vitro studies have demonstrated that 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of the compound on leukemia cell lines (e.g., K562 and HL-60). The results showed that the compound induced apoptosis in these cells, characterized by morphological changes such as chromatin condensation and DNA fragmentation. The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity .
The mechanism underlying the biological activity of triazoles often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance:
Q & A
Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" approach. For example:
React 4-chlorophenyl azide with a furan-2-yl acetylene derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like DMF or THF .
Post-functionalization of the triazole core with a carboxylic acid group via hydrolysis of a nitrile or ester intermediate under acidic/basic conditions.
Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Q. How is the molecular structure validated using crystallographic data?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound in a solvent system (e.g., ethanol/water) and collect data at 294 K. Refinement parameters (e.g., R factor < 0.08, wR factor < 0.18) ensure accuracy. Key metrics:
- Bond lengths: C–N (1.32–1.38 Å), C–C (1.45–1.52 Å) .
- Dihedral angles between triazole and chlorophenyl/furan rings (e.g., 15–25°) .
Compare with computational models (DFT) for validation .
Q. Which spectroscopic techniques are used for characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm) and triazole/furan carbons (δ 120–150 ppm) .
- FTIR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
- HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion peak ([M+H]⁺) .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the compound’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze:
- Electron-withdrawing effects of the 4-chlorophenyl group on triazole ring polarization.
- Furan’s electron-rich nature and its role in π-π stacking interactions.
Compare HOMO/LUMO energies with analogs (e.g., fluorophenyl derivatives) to predict reactivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- In vitro vs. in vivo discrepancies : Assess metabolic stability via liver microsome assays. Poor bioavailability may require prodrug strategies (e.g., esterification of the carboxylic acid) .
- Target selectivity : Use molecular docking (AutoDock Vina) to evaluate binding to off-target receptors (e.g., COX-2 vs. carbonic anhydrase isoforms). Adjust substituents (e.g., methyl vs. trifluoromethyl groups) to enhance specificity .
Q. How to design derivatives with improved solubility while retaining bioactivity?
- Methodological Answer :
- Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the triazole 4-position while retaining the chlorophenyl/furan pharmacophore.
- Evaluate logP (HPLC-based) and aqueous solubility (shake-flask method). Derivatives with logP < 3.5 and >1 mg/mL solubility are prioritized .
Q. What computational methods predict the compound’s interaction with enzymatic targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
